REACTION_SMILES
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[CH3:1][S:2][c:3]1[nH:4][c:5](=[O:12])[c:6]2[c:7]([n:8]1)[s:9][cH:10][cH:11]2.[P:13]([Cl:14])([Cl:15])([Cl:16])=[O:17]>>[CH3:1][S:2][c:3]1[n:4][c:5]([Cl:15])[c:6]2[c:7]([n:8]1)[s:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nc2sccc2c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CSc1nc(Cl)c2ccsc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |